Desflurane
Overview
Description
Desflurane is a halogenated ether used as a general anesthetic agent. It is known for its low solubility in blood and body tissues, offering precise control over the depth of anesthesia with rapid induction and recovery times. Desflurane's molecular formula is C₃H₂F₆O, and it is specifically designed for inhalation anesthesia due to its volatile nature and minimal metabolism within the body.
Synthesis Analysis
The first enantioselective synthesis of commercial Desflurane was achieved by treating (R)-(−)-isoflurane with BrF₃, resulting in (S)-(+) Desflurane with greater than 96% inversion of configuration. This process signifies a critical step in developing a medically valuable anesthetic with consistent and predictable effects (Rozov et al., 1997).
Molecular Structure Analysis
The geometric structure and conformational properties of Desflurane were studied, revealing it exists in the gas phase as a mixture of two conformers. The predominant form, making up 80% of the mixture, possesses a near trans configuration of the C–C–O–C skeleton. These structural details have been confirmed through gas electron diffraction and quantum chemical calculations, illustrating Desflurane's complex molecular behavior and stability as an anesthetic agent (Hermann et al., 2000).
Chemical Reactions and Properties
Strong hyperconjugative interactions in Desflurane were investigated, showing its conformation, acidity/basicity, and interaction with water molecules. These properties are crucial for understanding Desflurane's behavior in various chemical environments, including its minimal metabolism in the human body and resistance to chemical degradation (Sutradhar et al., 2013).
Physical Properties Analysis
Desflurane's physical properties, such as low boiling point and high vapor pressure, necessitate the use of special vaporizers for its administration. Its low solubility in blood leads to rapid alveolar equilibration, allowing for fast induction and emergence from anesthesia. These characteristics make Desflurane an efficient agent for general anesthesia, providing rapid onset and recovery with minimal environmental impact due to its fluorination (Eger, 1995).
Chemical Properties Analysis
Desflurane is characterized by high saturated vapor pressure and super short duration of action due to its chemical structure of 2-difluoromethoxy-1-1-1-2-tetrafluoroethane. Its minimal metabolism and lack of interaction with soda lime during anesthesia highlight its stability and efficiency as an inhalation anesthetic. Desflurane's unique chemical properties, including its resistance to biodegradation and minimal solubility in blood, allow for precise control over anesthesia depth and rapid recovery times, making it suitable for a wide range of surgical procedures (Moshchev & Lubnin, 2014).
Scientific Research Applications
-
Anesthesiology
- Desflurane is widely used as a general anesthetic in both adults and pediatric patients . It’s used for the induction and maintenance of anesthesia during surgery .
- Desflurane is administered through inhalation and its low solubility contributes to rapid emergence after anesthesia . It’s delivered using variable-bypass vaporizers .
- Desflurane has been found to provide satisfactory brain relaxation in patients without intracranial hypertension undergoing elective craniotomy . It accelerates the recovery from anesthesia but is associated with increased postoperative nausea and vomiting (PONV) and tachycardia during the recovery period .
-
Neurology
- Desflurane has been studied for its effects on neurons following oxygen-glucose deprivation (OGD) challenge . It’s been found to improve the electrical activity of neurons and alleviate OGD-induced neuronal injury by activating the Kcna1-dependent Kv1.1 channel .
- In the study, mouse neurons were subjected to OGD, which significantly reduced cell viability and increased lactate dehydrogenase release . Desflurane treatment substantially blocked the oxidative stress and neuronal apoptosis .
-
Geriatrics
- Desflurane has been studied for its effects on motor learning deficits in aged mice . It’s been found to not have the AD-like pathophysiological changes and cognitive impairments that other anesthetics like halothane, isoflurane, and sevoflurane induce .
- In the study, aged mice were exposed to 8.0% desflurane for 6 hours and then subjected to a short behavioral test battery consisting of an elevated plus maze, a balance beam test, and a tail suspension test seven days after exposure .
- The results showed that desflurane-exposed mice showed a delayed decrement in the number of slips for each trial in the balance beam test, while air-treated mice rapidly improved their performance .
Safety And Hazards
Future Directions
NHS Scotland and NHS England are the first health systems in the world to announce a phase-out of desflurane - an anaesthetic gas with a global warming potential 2,500 times greater than carbon dioxide . This phase-out will greatly reduce healthcare emissions and can easily be rolled out across Europe .
properties
IUPAC Name |
2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMFVXJLLWWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
Record name | DESFLURANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866606 | |
Record name | Desflurane | |
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Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS LIQUID., Colorless liquid. | |
Record name | Desflurane | |
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Boiling Point |
23.5 °C, 23.5 °C, 74.3 °F | |
Record name | Desflurane | |
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Solubility |
Negligible, 3.54e+00 g/L, Solubility in water: poor | |
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Density |
1.44, Relative density (water = 1): 1.5 | |
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Vapor Density |
1.44 | |
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Vapor Pressure |
88.53 kPa at 20 °C; approximately 700 mm Hg at 22-23 °C, Vapor pressure, kPa at 20 °C: 89, 700 mmHg@71.6 °F | |
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Mechanism of Action |
The mechanism of inhalational anesthetics is still not fully understood. They can block excitatory ion channels and increase the activity of inhibitory ion channels. The most notable agonism is at the GABAA channel. Desflurane is also an agonist of glycine receptors, antagonist of glutamate receptors, inducer of potassium voltage gated channels, and inhibits both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases. An older school of thought is the unitary theory of general anesthetic action, suggesting that desflurane affects the lipid bilayer of cells. Studies of other halogenated inhalational anesthetics have shown that the lipid bilayer spreads out more thinly as the anesthetic incorporates into the bilayer. However, the anesthetic does not bind to lipid heads or acyl chains of hydrocarbons in the bilayer. The effect of incorporating into the lipid bilayer is not well described. By incorporating into the lipid bilayer, anesthetics may introduce disorder in the lipids, leading to some indirect effect on ion channels. However, this theory remains controversial. | |
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Product Name |
Desflurane | |
Color/Form |
Liquid | |
CAS RN |
57041-67-5 | |
Record name | Desflurane | |
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Retrosynthesis Analysis
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Citations
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